molecular formula C13H19NO B291907 N-(4-ethylphenyl)pentanamide

N-(4-ethylphenyl)pentanamide

Cat. No.: B291907
M. Wt: 205.3 g/mol
InChI Key: QEYIRNQLHQARON-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)pentanamide is an amide derivative featuring a pentanamide chain attached to a 4-ethylphenyl group. These compounds share a core pentanamide structure but differ in substituents on the aromatic ring, which critically influence their physicochemical and pharmacological profiles .

Key properties of N-(4-methoxyphenyl)pentanamide (as a close analog) include:

  • Molecular formula: C₁₂H₁₇NO₂
  • Molecular weight: 207.27 g/mol
  • IUPAC InChIKey: SFNFPERLYGZCAT-UHFFFAOYSA-N .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(4-ethylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-3-5-6-13(15)14-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,14,15)

InChI Key

QEYIRNQLHQARON-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)CC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)CC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

Structural Differences :

  • Substituent: Methoxy (-OCH₃) at the para position of the phenyl ring.
  • Key Findings: Anthelmintic Activity: Exhibits time- and concentration-dependent activity against Toxocara canis larvae, immobilizing 100% at 50 mM after 72 hours, comparable to albendazole . Drug-Likeness: Adheres to Lipinski’s Rule of Five, with favorable logP (2.40), high topological polar surface area (TPSA = 46.1 Ų), and good gastrointestinal absorption . Synthetic Accessibility: Synthesized in 69% yield via amidation of 4-anisidine and pentanoic acid, requiring simpler steps than albendazole .

Table 1: Pharmacokinetic Comparison with Albendazole

Parameter N-(4-Methoxyphenyl)Pentanamide Albendazole
Water Solubility (LogS) -3.05 -4.12
LogP 2.40 3.12
BBB Penetration Yes No
CYP Inhibition Yes Yes
Synthetic Complexity Low High

Data sourced from in silico SwissADME predictions and experimental studies .

Piperazine-Functionalized Pentanamide Derivatives

Structural Differences :

  • Substituents: Thiophenyl or trifluoromethylphenyl groups linked via piperazine (e.g., compounds 7d and 7e in ).
  • Key Findings :
    • Synthesis : Prepared via nucleophilic substitution, yielding 34–45% with moderate complexity .
    • Activity : Target dopamine D3 receptors, indicating divergent therapeutic applications (neurological disorders vs. antiparasitic) .

Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole)

Structural Differences :

  • Core: Sulfonamide group replaces the phenyl ring.
  • Key Findings :
    • Antitubercular Activity : Derivatives like N4-Valeroylsulfathiazole (23) and N4-Valeroylsulfamerazine (21) exhibit antitubercular properties, with FTIR confirming amide and sulfonyl functional groups .
    • Physicochemical Properties : Higher molecular weights (~300–350 g/mol) and reduced BBB penetration compared to N4MP .

Secondary Amide Liquid Crystals

Structural Differences :

  • Substituents: Biphenyl-ethynyl groups (e.g., N-(4-((4′-pentylbiphenyl)ethynyl)phenyl)pentanamide).

Critical Analysis of Comparative Data

Pharmacological Efficacy

  • N4MP vs. Albendazole : While both show anthelmintic activity, N4MP’s delayed onset (72 hours vs. 48 hours for 100% larval death) is offset by its superior safety profile .
  • Piperazine Derivatives : Lack antiparasitic activity but demonstrate selectivity for neurological targets, highlighting substituent-dependent applications .

Toxicity and Selectivity

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